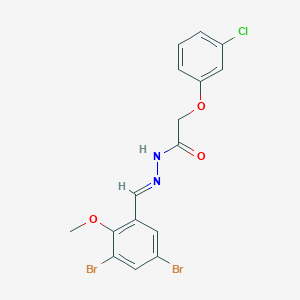![molecular formula C20H19NO4 B5553199 methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)
methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate” is a chemical compound with the formula C20H19NO4 . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances, including alkaloids .
Molecular Structure Analysis
The molecular structure of this compound is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an ethylphenoxy group and an acetyl group attached to the indole core .Applications De Recherche Scientifique
Prejunctional Dopamine Receptor Agonist
Indole derivatives, such as 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468), have been identified as potent and selective prejunctional dopamine receptor agonists. These compounds exhibit the ability to inhibit the constrictor response to electrical stimulation in isolated arteries, without stimulating or blocking dopamine-sensitive adenylate cyclase, indicating their potential for therapeutic applications in conditions related to dopamine receptor activity without central nervous system stimulation (Gallagher et al., 1985).
Synthetic Methodologies
The field of synthetic chemistry has greatly benefited from the study of indole derivatives, as evidenced by the development of expedient phosphine-catalyzed [4 + 2] annulation processes. These methodologies allow for the synthesis of highly functionalized tetrahydropyridines from indole derivatives, demonstrating the compound's versatility in facilitating complex chemical reactions and expanding the toolbox available for organic synthesis (Xue-Feng Zhu et al., 2003).
Metabolite Analysis
Research into urinary phenolic and indolic metabolites has been extended to include gas-liquid chromatographic studies, highlighting the importance of indole derivatives in biomedical research. The ability to selectively extract and quantitate these metabolites provides valuable insights into human metabolism and potential biomarkers for various diseases (Karoum et al., 1969).
Anti-inflammatory Drug Interactions
Indole derivatives have shown potential in interacting with metal ions like Zn(II), Cd(II), and Pt(II) when combined with anti-inflammatory drugs. These complexes can offer enhanced antibacterial and growth inhibitory activities, suggesting a novel approach to boosting the efficacy of existing pharmaceuticals (Dendrinou-Samara et al., 1998).
Chemical Investigation of Marine Sponges
The exploration of marine biodiversity has led to the discovery of brominated tryptophan derivatives from Thorectidae sponges, showcasing the role of indole structures in the production of natural products with potential pharmacological activities. These compounds, including various brominated indole-3-carboxylic acid derivatives, highlight the chemical diversity and bioactivity of natural substances derived from marine organisms (Segraves & Crews, 2005).
Propriétés
IUPAC Name |
methyl 1-[2-(4-ethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-14-8-10-15(11-9-14)25-13-19(22)21-12-17(20(23)24-2)16-6-4-5-7-18(16)21/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIZHHPNSWFDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)
![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)